3-(2-(Ethylthio)ethyl)thietane1,1-dioxide
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Overview
Description
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide is a sulfur-containing heterocyclic compound. Thietanes, in general, are four-membered rings containing one sulfur atom. The presence of the sulfur atom imparts unique chemical properties to these compounds, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-(2-(Ethylthio)ethyl)thietane1,1-dioxide, can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods
Industrial production of thietane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Sodium phenolates and thiophenolates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the carbon atoms.
Scientific Research Applications
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Thietane derivatives have shown potential biological activities, including antidepressant properties.
Industry: Thietane derivatives are used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Ethylthio)ethyl)thietane1,1-dioxide involves its interaction with molecular targets and pathways. The sulfur atom in the thietane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Allylthio)ethyl)thietane1,1-dioxide
- 3-(Phenylsulfanyl)thietane-1,1-dioxide
- 3-(2-iso-propyl-5-methylphenoxy)thietane-1,1-dioxide
Uniqueness
3-(2-(Ethylthio)ethyl)thietane1,1-dioxide is unique due to its specific ethylthioethyl substitution, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other thietane derivatives.
Properties
Molecular Formula |
C7H14O2S2 |
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Molecular Weight |
194.3 g/mol |
IUPAC Name |
3-(2-ethylsulfanylethyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S2/c1-2-10-4-3-7-5-11(8,9)6-7/h7H,2-6H2,1H3 |
InChI Key |
FIXCUKPGAFYZCB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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